Ames Mutagenicity: 1-Nitrosopyrene Is ~51-Fold More Potent Than 1-Nitropyrene in Salmonella typhimurium TA98
In the Salmonella typhimurium TA98 Ames reversion assay conducted without exogenous metabolic activation (direct-acting conditions), 1-nitrosopyrene exhibited a mutagenic potency of 50,226 revertants per nanomole, compared to 985 rev/nmol for 1-nitropyrene—representing an approximately 51-fold greater potency [1]. By contrast, 1-nitroso-8-nitropyrene (8,000 rev/nmol) was 10-fold less potent than its parent 1,8-dinitropyrene (85,830 rev/nmol), demonstrating that the position-specific mono-nitroso substitution on pyrene confers uniquely enhanced direct-acting mutagenicity not observed with the dinitro-nitroso analog [1]. The corresponding fully reduced amine, 1-aminopyrene, is only slightly mutagenic in the same assay system, confirming that the nitroso oxidation state is critical for high mutagenic potency [1].
| Evidence Dimension | Mutagenic potency in Ames Salmonella typhimurium TA98 (direct-acting, no S9 activation) |
|---|---|
| Target Compound Data | 50,226 rev/nmol (1-nitrosopyrene) |
| Comparator Or Baseline | 985 rev/nmol (1-nitropyrene); 8,000 rev/nmol (1-nitroso-8-nitropyrene); 85,830 rev/nmol (1,8-dinitropyrene) |
| Quantified Difference | ~51-fold higher than 1-nitropyrene; 1-nitroso-8-nitropyrene is 10-fold less potent than its parent 1,8-dinitropyrene |
| Conditions | Salmonella typhimurium TA98 plate incorporation assay without S9 metabolic activation; ascorbic acid reduction used to generate hydroxylamine intermediates |
Why This Matters
For researchers procuring a direct-acting mutagenic standard to calibrate Ames assays or to investigate nitroreductase-independent mutagenicity mechanisms, 1-nitrosopyrene provides a >50-fold signal enhancement over 1-nitropyrene at equimolar concentrations, reducing the quantity of compound required and improving assay sensitivity.
- [1] Elkhouri C. The Synthesis and Mutagenicity of 1-Nitrosopyrene and 1-Nitroso-8-Nitropyrene [M.Sc. Thesis]. Hamilton, ON: McMaster University, Department of Chemistry; 1985 Sep. Handle: http://hdl.handle.net/11375/19194. View Source
